1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Description
1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H17BrN4O and its molecular weight is 409.287. The purity is usually 95%.
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Biological Activity
1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has gained attention due to its potential biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. Its molecular formula is C20H17BrN4O with a molecular weight of approximately 409.287 g/mol .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : Human bladder cancer (T24T, UMUC3), colon cancer (HCT116), and prostate cancer (LNCaP).
- Mechanism of Action : The compound appears to downregulate X-linked inhibitor of apoptosis protein (XIAP) and disrupts the binding activity of specificity protein 1 (Sp1) to the xiap promoter, leading to increased apoptosis .
Table 1: Anticancer Activity Summary
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
T24T | 55.2 ± 2.3 | Apoptosis induction via XIAP downregulation |
HCT116 | Not specified | Induction of apoptosis |
LNCaP | 100 | Cell cycle arrest and oxidative stress |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. Further exploration in animal models is necessary to confirm these findings.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The effectiveness against specific strains can be summarized as follows:
Table 2: Antimicrobial Activity Summary
Microorganism | Activity |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Moderate |
Candida albicans | Effective |
The synthesis of this compound typically involves multi-step organic reactions that may include microwave-assisted methods to enhance yields. The mechanism of action involves interactions with specific molecular targets within biological systems, particularly in inhibiting key proteins involved in cell survival and proliferation .
Case Studies
Recent case studies have focused on the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives. For example:
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(3,4-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O/c1-13-3-4-15(9-14(13)2)11-24-12-22-19-18(20(24)26)10-23-25(19)17-7-5-16(21)6-8-17/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHFKXCKIGGGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.